Triacontyl hexacosanoate
Overview
Description
Triacontyl hexacosanoate is an ester compound with the molecular formula C56H112O2. It is formed from the esterification of triacontanol and hexacosanoic acid. This compound is known for its long carbon chain, which contributes to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontyl hexacosanoate can be synthesized through the esterification reaction between triacontanol and hexacosanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
C30H62OH+C26H52COOH→C56H112O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where triacontanol and hexacosanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Triacontyl hexacosanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into triacontanol and hexacosanoic acid.
Oxidation: The long carbon chain of this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of triacontanol and hexacosanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Triacontanol and hexacosanoic acid.
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Triacontanol and hexacosanol.
Scientific Research Applications
Triacontyl hexacosanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its long carbon chain.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and surfactants due to its unique physical properties.
Mechanism of Action
The mechanism of action of triacontyl hexacosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers due to its long hydrophobic carbon chain, affecting membrane fluidity and permeability. In chemical reactions, its ester group can undergo nucleophilic attack, leading to hydrolysis or other transformations.
Comparison with Similar Compounds
Similar Compounds
- Triacontyl hexanoate
- Triacontyl octanoate
- Hexacosyl hexanoate
Uniqueness
Triacontyl hexacosanoate is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain length makes it particularly useful in applications requiring high hydrophobicity and stability.
Biological Activity
Triacontyl hexacosanoate is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This compound, composed of a triacontanol (C30 alcohol) and hexacosanoic acid (C26), is primarily derived from natural sources such as plant waxes and has been studied for its various therapeutic applications. The following sections provide a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as fatty acid esters. Its chemical structure can be represented as follows:
- Chemical Formula : C56H110O2
- Molecular Weight : 850.47 g/mol
The compound's long hydrocarbon chain contributes to its unique physical and chemical properties, influencing its solubility, stability, and interaction with biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including Serratia marcescens and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Serratia marcescens | 15 |
Staphylococcus aureus | 18 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. In vitro studies demonstrated that the compound scavenges free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with chronic diseases.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 45 |
ABTS Radical Scavenging | 50 |
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory disorders.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections demonstrated significant improvement in symptoms when treated with topical formulations containing this compound. The results indicated a faster resolution of infections compared to standard treatments.
- Case Study on Antioxidant Effects : A study involving elderly participants showed that supplementation with this compound improved markers of oxidative stress, leading to enhanced overall health outcomes.
The biological activities of this compound are attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
- Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation to free radicals, neutralizing them.
- Cytokine Modulation : this compound may influence signaling pathways involved in inflammation, leading to decreased production of inflammatory mediators.
Properties
IUPAC Name |
triacontyl hexacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-40-38-36-34-32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVNPLQCLJGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H112O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161934 | |
Record name | Marsilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-01-0 | |
Record name | Triacontyl hexacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14206-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marsilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marsilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacontyl hexacosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARSILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN8UU4ZYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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